molecular formula C18H18N2O2S B2464536 3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946370-81-6

3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2464536
CAS No.: 946370-81-6
M. Wt: 326.41
InChI Key: ISGQVCJEDVMKRX-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a chemical compound of significant interest in medicinal chemistry and oncology research. This complex heterocyclic molecule features a methanobenzo[g][1,3,5]oxadiazocine core, a scaffold that has been the subject of synthetic and structural studies to explore its chemical space and potential bioactivity . The presence of the thione group at the 4-position is a critical structural feature, as research on closely related analogs has demonstrated that the thiocarbonyl functional group can be essential for potent biological activity . The core structure of this compound is related to a class of molecules known for their synthetic and differential antiproliferative activity against a panel of human cancer cell lines . The specific 3-methoxyphenyl substitution pattern on this scaffold is designed to modulate the compound's electronic properties and binding interactions with biological targets. Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications, or as a pharmacological tool to investigate its mechanism of action. While the specific biological data for this exact molecule may be limited, studies on structurally similar compounds suggest potential application in investigating novel pathways for cancer therapy . This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

10-(3-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-18-11-15(14-8-3-4-9-16(14)22-18)19-17(23)20(18)12-6-5-7-13(10-12)21-2/h3-10,15H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGQVCJEDVMKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a member of the oxadiazocine family, which has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features a complex arrangement of a methoxyphenyl group and a thione functional group which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds within the oxadiazocine class exhibit various biological activities, including anti-cancer, antimicrobial, and antifungal properties. The specific activities of This compound have been evaluated in several studies.

Anticancer Activity

A notable study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human oral squamous cell carcinoma (OSCC) lines with an IC50 value indicating effective dose-response relationships. The selectivity index (SI) was calculated to evaluate its tumor specificity compared to normal cells.

Cell LineIC50 (µM)Selectivity Index
Ca9–2212.57.3
HSC-215.06.9
HSC-320.05.5
Normal Oral Cells>400-

This data suggests that the compound is significantly more toxic to cancer cells than to normal cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against a range of bacterial strains. Results indicated that it exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL
Escherichia coli>128 µg/mL

The findings suggest that while the compound shows promise as an antibacterial agent, further modifications may enhance its efficacy .

The proposed mechanism by which This compound exerts its biological effects involves interaction with cellular pathways associated with apoptosis and cell cycle regulation. Specifically, it appears to induce apoptosis in cancer cells through activation of caspase pathways while inhibiting proliferation signals.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in preclinical models:

  • Study on OSCC : A preclinical trial demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of OSCC.
  • Fungal Inhibition : In vitro studies showed that the compound inhibited fungal growth in Candida albicans, suggesting potential applications in treating fungal infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Melting Point (°C) Key Spectral Features (1H NMR) Biological/Reactivity Notes References
Target Compound : 3-(3-Methoxyphenyl)-2-methyl-...-4(3H)-thione 3-methoxyphenyl, 2-methyl, C=S at C4 N/A δ 1.77 (s, 2-CH3), δ 3.8–4.0 (OCH3), δ 9.12 (NH) Enhanced nucleophilic reactivity
3-(3,4-Dimethylphenyl)-10-ethoxy-2-methyl-...-4(3H)-thione 3,4-dimethylphenyl, 10-ethoxy, C=S N/A δ 1.22 (t, OCH2CH3), δ 2.25 (s, CH3), δ 6.82 (H-10) Improved lipophilicity
Ethyl 2-methyl-4-thioxo-...-11-carboxylate (1b) Ethyl ester at C11, C=S 218–220 δ 1.22 (t, OCH2CH3), δ 4.14 (OCH2), δ 6.93 (H-9) Lower solubility in polar solvents
3-(3-Methoxyphenyl)-2,8-dimethyl-...-4(3H)-one (CAS 899213-30-0) 8-methyl, C=O at C4 N/A δ 1.86 (s, CH3), δ 3.38 (H-13), δ 7.08 (N-7) Reduced H-bonding capacity
8-Substituted 11-nitro-2-phenyl-...-4(3H)-one diastereomers 11-nitro, 2-phenyl, C=O N/A δ 7.42–7.87 (aromatic), δ 8.15 (H-12) Nitro group enhances electrophilicity

Physicochemical and Reactivity Differences

Thione vs. Oxo Groups :

  • The thione (C=S) in the target compound exhibits stronger hydrogen-bond acceptor capacity compared to oxo (C=O) derivatives, influencing crystal packing (e.g., zigzag chains via N–H⋯S interactions vs. N–H⋯O in oxo analogs) .
  • Thione derivatives show higher reactivity in nucleophilic substitutions due to the polarizable sulfur atom, as seen in their participation in Michael addition reactions .

Substituent Effects :

  • The 3-methoxyphenyl group in the target compound provides electron-donating resonance effects, stabilizing the aromatic system and altering charge distribution in the oxadiazocine ring. This contrasts with 3,4-dimethylphenyl analogs, where steric effects dominate .
  • Ethyl ester substituents (e.g., compound 1b) reduce melting points (218–220°C vs. 290–291°C for methyl derivatives) due to increased conformational flexibility .

Synthetic Pathways :

  • Microwave-assisted synthesis (e.g., compound 1a) reduces reaction times to 10 minutes compared to traditional reflux methods (12 hours), though yields remain moderate (37–38%) .
  • Diastereomers of 11-nitro-2-phenyl derivatives require chromatographic separation, highlighting challenges in stereochemical control .

Q & A

Q. What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to maximize yield?

The synthesis involves multi-step cyclization reactions, typically starting with thiourea derivatives and substituted aldehydes. Key steps include:

  • Cyclization : Use of KOH in ethanol/water mixtures under reflux (8–24 hours) to form the oxadiazocine-thione core .
  • Solvent optimization : Polar aprotic solvents (e.g., dioxane) improve reaction rates, while methanol facilitates recrystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, with final recrystallization in methanol .
  • Yield enhancement : Stoichiometric ratios of 1.2:1 (aldehyde:thiourea) and temperature control (80–100°C) minimize side products .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

Technique Key Parameters Structural Insights
¹H/¹³C NMR δ 3.8 (OCH₃), δ 7.2–8.1 (aromatic protons)Confirms methoxy placement and aromatic substitution
HRMS m/z 360.9 [M+H]⁺Validates molecular formula (C₁₈H₁₇ClN₂O₂S)
HPLC Retention time 12.3 min (C18 column, 70% MeOH)Assesses purity (>95%) and detects polar impurities

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from assay variability or impurities. Methodological solutions include:

  • Standardized bioassays : Use fixed cell lines (e.g., HeLa or HepG2) and concentrations (1–50 µM) for reproducibility .
  • Purity validation : Combine HPLC with LC-MS to rule out confounding effects from synthetic byproducts .
  • SAR studies : Synthesize analogs (e.g., bromo/methoxy substitutions) to isolate pharmacophores responsible for activity .
  • Computational docking : Compare binding modes across protein conformers (e.g., MD simulations) to explain differential inhibition .

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in this compound class?

A factorial design approach is optimal:

  • Variables : Substituent type (e.g., -OCH₃ vs. -Br), position (para vs. meta), and steric bulk .
  • Response metrics : IC₅₀ values (enzymatic assays), ligand efficiency (LE < 0.3), and selectivity ratios (target vs. off-target binding) .
  • Statistical analysis : Multivariate regression to rank substituent contributions to activity .
  • Validation : Cross-test promising analogs in in vivo models (e.g., zebrafish xenografts) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3) .
  • Competitive inhibition assays : Compare IC₅₀ shifts with known inhibitors (e.g., staurosporine for kinases) .
  • In silico models : Molecular dynamics simulations (100 ns trajectories) to predict stable binding conformations .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Process intensification : Transition from batch to flow chemistry for cyclization steps, reducing reaction time by 40% .
  • Green chemistry : Replace CS₂ with less toxic thiocarbonyl sources (e.g., Lawesson’s reagent) .
  • Quality control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediate formation .

Q. How should researchers approach comparative studies with structurally similar analogs?

  • Descriptor selection : Calculate logP, polar surface area, and H-bond donors to correlate with bioavailability .
  • Crystallography : Compare X-ray structures (≤1.0 Å resolution) to identify conformational changes affecting activity .
  • Meta-analysis : Aggregate published IC₅₀ data (e.g., ChEMBL database) to establish benchmark potency ranges .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response inconsistencies?

  • Nonlinear regression : Fit data to sigmoidal curves (Hill slopes >1 indicate cooperative binding) .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates .
  • Bootstrap resampling : Generate 95% confidence intervals for EC₅₀ values .

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